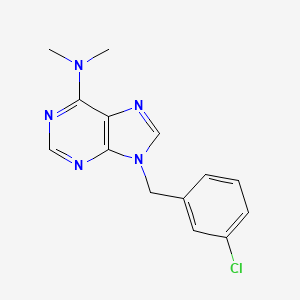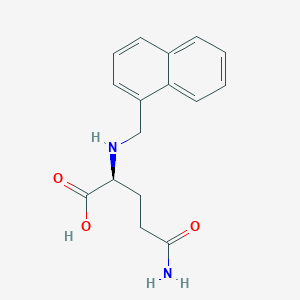
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring The compound also features a carboxylic acid group at the 6-position and a p-tolyl group at the 2-position, along with a keto group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of p-toluidine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of acetic acid or sulfuric acid as a catalyst, under reflux conditions.
Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this method, the starting materials are subjected to microwave irradiation in the presence of a suitable solvent and catalyst, resulting in the formation of the desired product in a shorter time frame.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, yield, and purity. The use of automated reactors and advanced monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often incorporated into industrial processes to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the aromatic ring and the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Dihydroquinoline derivatives with hydroxyl groups.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as aldose reductase, by binding to the active site and preventing substrate access. This inhibition can lead to a reduction in the formation of harmful metabolites and oxidative stress. Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular redox balance and influence signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-4-(p-tolyl)butanoic acid
- 4-(4-Methoxyphenyl)-4-oxobutanoic acid
- 4-Oxo-4-(2,4,5-triethoxyphenyl)butanoic acid
Uniqueness
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-6-carboxylic acid is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
90034-30-3 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-10-2-4-11(5-3-10)15-9-16(19)13-8-12(17(20)21)6-7-14(13)18-15/h2-9H,1H3,(H,18,19)(H,20,21) |
Clé InChI |
BWLDEUQAGBIGIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





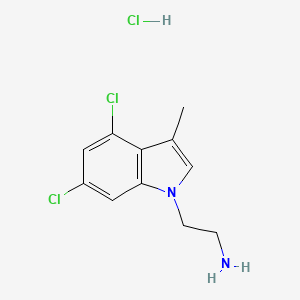
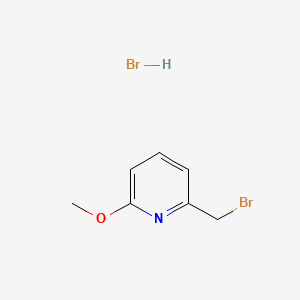

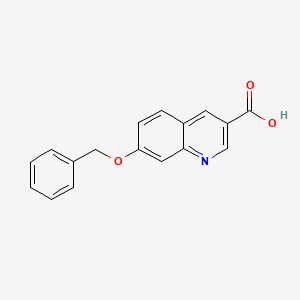
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B11840756.png)
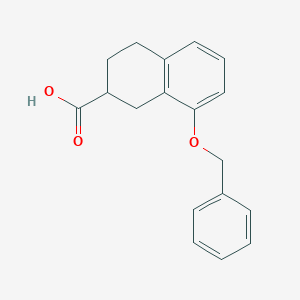

![Ethyl 2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11840774.png)
